

Introduction: The Structural Significance of a Sulfonamide Precursor

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Compound of Interest

Compound Name: *n*-(4-Hydroxyphenyl)benzenesulfonamide

Cat. No.: B086519

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N-(4-Hydroxyphenyl)benzenesulfonamide (C₁₂H₁₁NO₃S) is a sulfonamide of significant interest, not primarily for its own direct therapeutic use, but as a crucial precursor in the synthesis of more complex, biologically active sulfur-containing heterocyclic compounds.[1][2] The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide range of drugs, including antibacterial agents and carbonic anhydrase inhibitors.[3] Understanding the precise three-dimensional arrangement of atoms in the crystalline state of this foundational molecule is paramount. This knowledge provides critical insights into its solid-state stability, reactivity, and the non-covalent interaction preferences that may influence the design of its derivatives.

This guide offers a comprehensive examination of the single-crystal X-ray structure of **N-(4-Hydroxyphenyl)benzenesulfonamide**. We will delve into the experimental causality, from synthesis and crystallization to the intricate details of its supramolecular architecture, providing a framework for researchers in crystallography, medicinal chemistry, and drug development.

Part 1: Synthesis and Single Crystal Growth

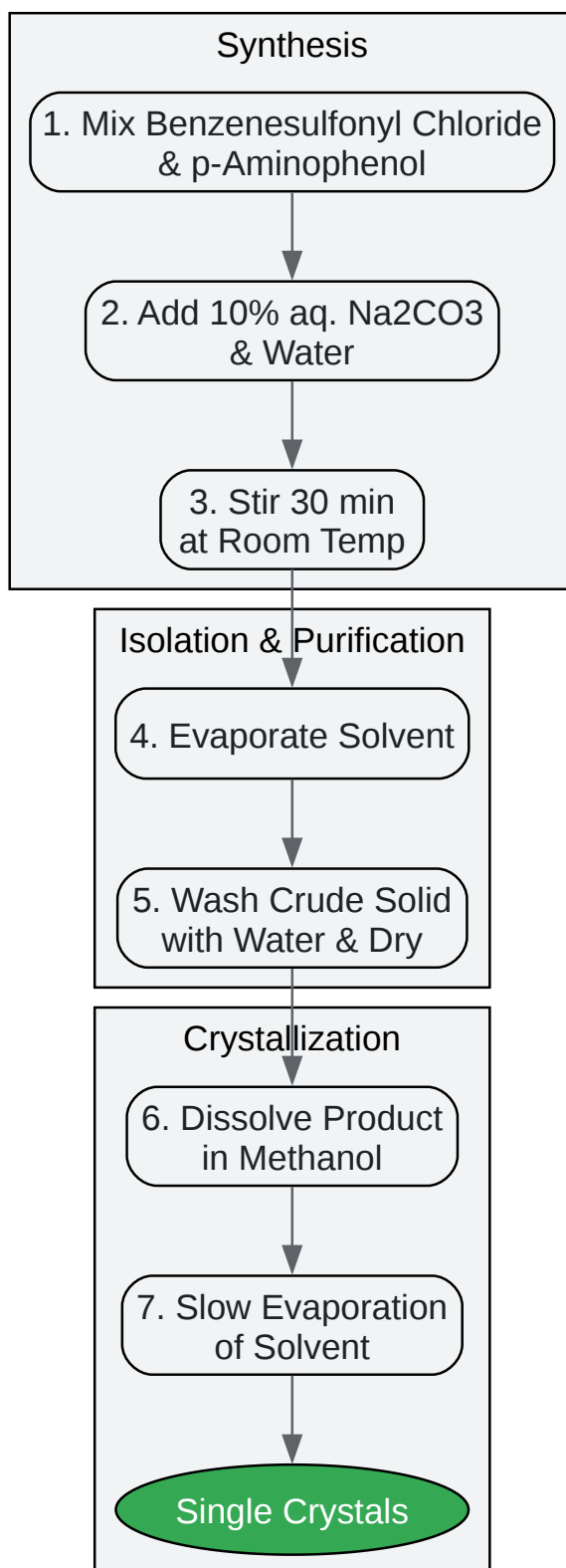
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocol described herein is a self-validating system, yielding a crystalline product suitable for X-ray analysis.

Experimental Protocol: Synthesis and Crystallization

This procedure outlines the synthesis via a nucleophilic substitution reaction followed by a slow evaporation method for crystal growth.

- **Reaction Setup:** In a suitable reaction vessel, combine benzenesulfonyl chloride (10.0 mmol, 1.766 g) and p-aminophenol (10.0 mmol, 1.286 g).
- **Base Addition:** Introduce 10.0 mL of a 10% aqueous sodium carbonate solution and 25 mL of water to the mixture. The aqueous base acts as a proton scavenger, neutralizing the HCl generated during the reaction and driving the sulfonamide bond formation.
- **Reaction Execution:** Stir the resulting mixture vigorously for 30 minutes at ambient temperature.
- **Initial Isolation:** Following the reaction period, evaporate the solvent. The resulting crude solid is then washed thoroughly with water to remove any remaining inorganic salts and unreacted p-aminophenol, and subsequently dried.
- **Crystallization:** Dissolve the purified product in methanol. The choice of methanol is critical; it must be a solvent in which the compound is reasonably soluble and from which it can precipitate slowly upon a change in conditions.
- **Crystal Growth:** Allow the methanolic solution to evaporate slowly and undisturbed at room temperature. This slow process is crucial as it allows for the ordered arrangement of molecules into a crystalline lattice, yielding single crystals of suitable size and quality for diffraction experiments. The reported yield for this process is 73%.^{[1][2]}

Workflow for Synthesis and Crystallization



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Caption: Workflow from synthesis to single crystal growth.

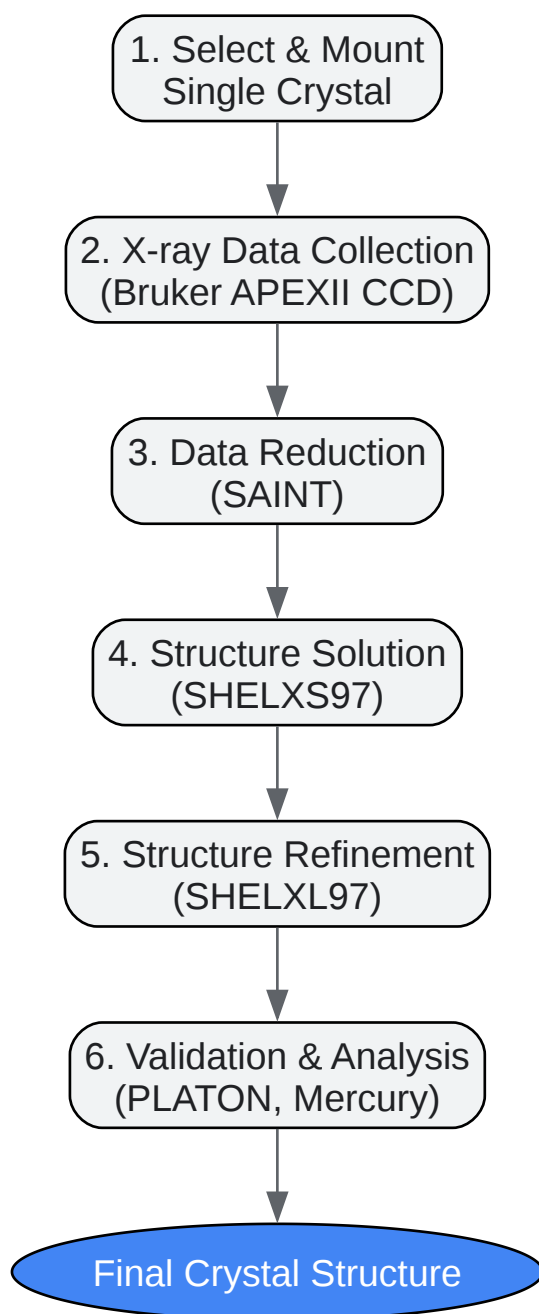
Part 2: Single-Crystal X-ray Diffraction Analysis

The determination of the atomic arrangement within the crystal was achieved through single-crystal X-ray diffraction. The chosen instrumentation and software represent a standard and robust pipeline for structure solution and refinement.

Experimental Protocol: Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal with dimensions of approximately 0.12 x 0.12 x 0.10 mm is selected and mounted on the diffractometer.^[1]
- **Data Collection:** X-ray diffraction data are collected at 296 K (23 °C) using a Bruker APEXII CCD area-detector diffractometer.^{[1][2]} Molybdenum K α radiation ($\lambda = 0.71073 \text{ \AA}$) is used as the X-ray source. The use of a CCD detector allows for efficient collection of a large number of reflections.
- **Data Reduction:** The raw diffraction data are processed using a program like SAINT.^[1] This step involves integrating the reflection intensities and applying corrections for factors such as Lorentz and polarization effects.
- **Structure Solution:** The crystal structure is solved using direct methods with the SHELXS97 program.^[1] This program uses statistical methods to determine the initial phases of the structure factors, leading to an initial electron density map and a preliminary molecular model.
- **Structure Refinement:** The initial model is refined against the full set of reflection data using the SHELXL97 program.^[1] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were identified and placed in idealized positions.^{[1][2]}
- **Validation and Visualization:** The final refined structure is validated using tools like PLATON and visualized with software such as Mercury to analyze geometric parameters and intermolecular interactions.^[1]

Workflow for Crystal Structure Determination



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Caption: Standard workflow for single-crystal X-ray diffraction.

Part 3: Analysis of the Crystal Structure

The crystallographic analysis reveals a well-ordered structure defined by a network of strong hydrogen bonds.

Crystallographic Data Summary

The title compound crystallizes in the orthorhombic space group $P2_12_12_1$ with four molecules per unit cell. The key crystallographic parameters are summarized in the table below.^{[1][2]}

Parameter	Value
Chemical Formula	$C_{12}H_{11}NO_3S$
Molecular Weight (M_r)	249.28
Crystal System	Orthorhombic
Space Group	$P2_12_12_1$
a (Å)	5.1072 (2)
b (Å)	9.3948 (4)
c (Å)	24.0903 (10)
V (Å ³)	1155.88 (8)
Z	4
Temperature (K)	296
Radiation	Mo K α ($\lambda = 0.71073$ Å)
Reflections Collected	6402
Independent Reflections	2808
$R[F^2 > 2\sigma(F^2)]$	0.048
wR(F^2) (all data)	0.146
Goodness-of-fit (S)	1.02

Molecular Conformation

In the crystalline state, the molecule adopts a conformation where the bond lengths and angles are comparable to those found in structurally related sulfonamides.^[1] The geometry around the

sulfur atom is approximately tetrahedral, as expected. The two phenyl rings are not coplanar, a common feature in N-arylsulfonamides that helps minimize steric hindrance.

Supramolecular Architecture: A Hydrogen-Bonded Network

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which are fundamental to the stability of the structure.^{[1][2]} Two distinct types of hydrogen bonds are observed: a sulfonamide N—H group donating to a sulfonyl oxygen (N—H \cdots O) and a hydroxyl group donating to another sulfonyl oxygen (O—H \cdots O).^[1]

These interactions link the molecules together, creating a three-dimensional architecture. The N—H \cdots O interaction connects molecules into chains, while the O—H \cdots O bonds provide further linkage between these chains.

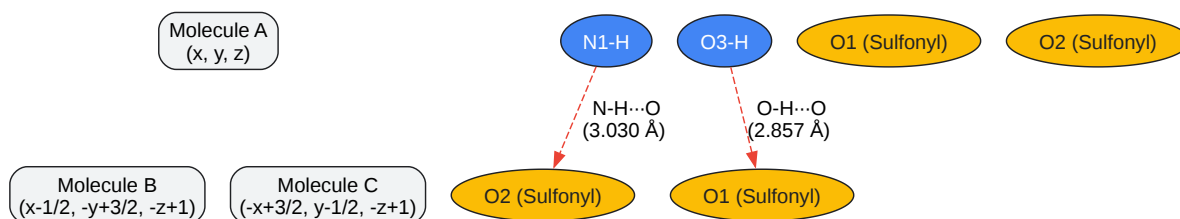
D—H \cdots A	D-H (Å)	H \cdots A (Å)	D \cdots A (Å)	D—H \cdots A (°)
N1—H1N \cdots O2 ⁱ	0.96	2.07	3.030 (3)	173
O3—H3 \cdots O1 ⁱⁱ	0.82	2.05	2.857 (4)	166

Symmetry codes:

(i) $x-1/2$, $-y+3/2$, $-z+1$; (ii) $-x+3/2$, $-y-1/2$, $-z+1$. Data from Khan et al. (2010).^[1]

The geometry of these bonds, characterized by short H \cdots A distances and angles close to 180°, indicates strong and highly directional interactions that are the primary organizing force in the crystal lattice.

Visualization of the Hydrogen Bonding Network



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Caption: Key intermolecular hydrogen bonds in the crystal lattice.

Conclusion

The crystal structure of **N-(4-Hydroxyphenyl)benzenesulfonamide** is defined by an orthorhombic unit cell containing four molecules linked by a network of strong N—H...O and O—H...O hydrogen bonds. The synthesis and crystallization protocols are straightforward and yield high-quality single crystals suitable for X-ray diffraction. The detailed structural data presented here provides an essential foundation for computational modeling and the rational design of novel sulfonamide-based therapeutic agents. This understanding of the solid-state conformation and primary intermolecular interactions is a critical data point for predicting the physicochemical properties and behavior of this important chemical building block.

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